3-Dibenzofurancarboxylic acid, 8-bromo-, methyl ester
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Overview
Description
3-Dibenzofurancarboxylic acid, 8-bromo-, methyl ester is a chemical compound with the molecular formula C14H9BrO3 and a molecular weight of 305.12 g/mol . This compound is a derivative of dibenzofuran, a heterocyclic organic compound known for its aromatic properties and stability. The presence of a bromine atom and a methyl ester group in its structure makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dibenzofurancarboxylic acid, 8-bromo-, methyl ester typically involves the bromination of dibenzofuran followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification process involves the reaction of the brominated dibenzofuran with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Dibenzofurancarboxylic acid, 8-bromo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzofuran-3,8-dicarboxylic acid.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming dibenzofurancarboxylic acid, methyl ester.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Dibenzofuran-3,8-dicarboxylic acid.
Reduction: Dibenzofurancarboxylic acid, methyl ester.
Substitution: Various substituted dibenzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
3-Dibenzofurancarboxylic acid, 8-bromo-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Dibenzofurancarboxylic acid, 8-bromo-, methyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The bromine atom and ester group can influence its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, known for its stability and aromatic properties.
Dibenzofurancarboxylic acid: Lacks the bromine atom and ester group, making it less reactive in certain chemical reactions.
8-Bromo-dibenzofuran: Contains the bromine atom but lacks the ester group, affecting its solubility and reactivity.
Uniqueness
3-Dibenzofurancarboxylic acid, 8-bromo-, methyl ester is unique due to the presence of both a bromine atom and a methyl ester group. This combination enhances its reactivity and versatility in various chemical reactions. Its structural features also make it a valuable intermediate in the synthesis of more complex molecules and potential drug candidates .
Properties
Molecular Formula |
C14H9BrO3 |
---|---|
Molecular Weight |
305.12 g/mol |
IUPAC Name |
methyl 8-bromodibenzofuran-3-carboxylate |
InChI |
InChI=1S/C14H9BrO3/c1-17-14(16)8-2-4-10-11-7-9(15)3-5-12(11)18-13(10)6-8/h2-7H,1H3 |
InChI Key |
VYJBEZJVLHFCBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C3=C(O2)C=CC(=C3)Br |
Origin of Product |
United States |
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